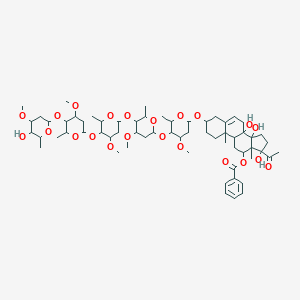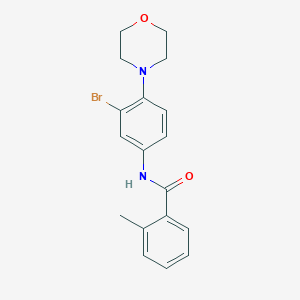![molecular formula C12H15BrN2O2 B235380 N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide, also known as Bmoc-protected amine, is a chemical compound that has been widely used in scientific research. It is a derivative of 4-bromo-3-nitrobenzoic acid and is commonly used as a building block for the synthesis of peptides and other organic compounds.
Mecanismo De Acción
The mechanism of action of N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide is not well understood. However, it is believed to act as a nucleophile and react with electrophiles such as acyl halides and isocyanates. The resulting intermediate can then be used for the synthesis of peptides and other organic compounds.
Biochemical and Physiological Effects
N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide has no known biochemical or physiological effects as it is not used as a drug or medication. It is only used in scientific research as a building block for the synthesis of peptides and other organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide in lab experiments is its versatility. It can be used in the synthesis of a wide range of peptides and other organic compounds. It is also relatively easy to synthesize and purify. However, one of the main limitations of using N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide is its cost. It is a relatively expensive chemical compound, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for further research on N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide. One of the main areas of research is the development of new coupling agents and protecting groups for the synthesis of peptides and other organic compounds. Another area of research is the optimization of the synthesis method to reduce the cost and increase the yield of the final product. Finally, the use of N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide in the synthesis of new drugs and medications is also an area of future research.
Métodos De Síntesis
The synthesis of N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide involves several steps. The first step is the protection of the amine group with a Bmoc (benzyloxycarbonyl) group, which is achieved by reacting the amine with Bmoc-Cl in the presence of a base such as triethylamine. The resulting N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamideed amine is then coupled with 3-bromo-4-(morpholin-4-yl)phenylacetic acid using a coupling agent such as HATU or DIC in the presence of a base. The final product is obtained by deprotecting the Bmoc group with an acid such as trifluoroacetic acid.
Aplicaciones Científicas De Investigación
N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide has been extensively used in scientific research as a building block for the synthesis of peptides and other organic compounds. It is commonly used in solid-phase peptide synthesis, which is a widely used method for the synthesis of peptides. It is also used in the synthesis of other organic compounds such as amino acids, nucleotides, and carbohydrates.
Propiedades
Nombre del producto |
N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C12H15BrN2O2 |
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C12H15BrN2O2/c1-9(16)14-10-2-3-12(11(13)8-10)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Clave InChI |
ICLORRMNPSWKGP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)




![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)